molecular formula C23H23N3O3S2 B11284024 N-(3-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(3-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11284024
M. Wt: 453.6 g/mol
InChI Key: LMULMQWRNABOEK-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a thienopyrimidine core structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the thienopyrimidine core, followed by functionalization to introduce the phenyl and methoxy groups. Common reagents might include various halides, amines, and sulfur-containing compounds under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts and solvents that are suitable for large-scale reactions. The process would also need to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-(3-METHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(3-METHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on its structure and functional groups, which could influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thienopyrimidine derivatives with different substituents. Examples could be:

  • N-(3-METHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE analogs with variations in the phenyl or methoxy groups.
  • Other thienopyrimidine compounds with different core structures or functional groups.

Uniqueness

The uniqueness of N-(3-METHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and core structure, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H23N3O3S2

Molecular Weight

453.6 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H23N3O3S2/c1-29-18-9-5-8-17(14-18)24-20(27)15-31-23-25-19-11-13-30-21(19)22(28)26(23)12-10-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,24,27)

InChI Key

LMULMQWRNABOEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3

Origin of Product

United States

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